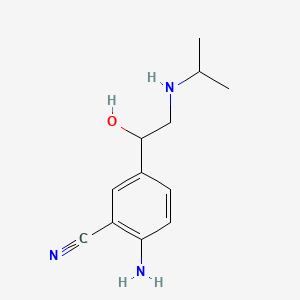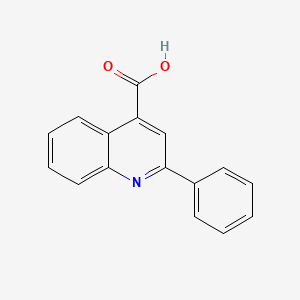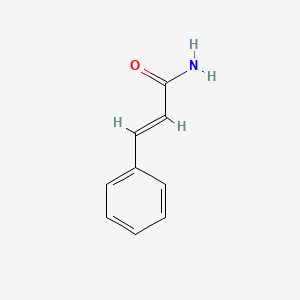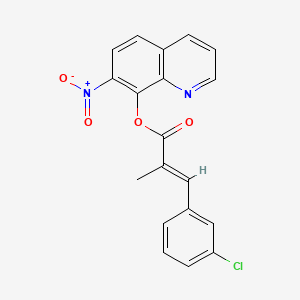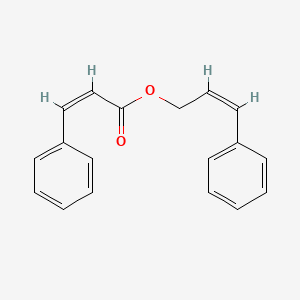
CJ-42794
Übersicht
Beschreibung
CJ-42794, auch bekannt als CJ-042794, ist ein selektiver Antagonist des Prostaglandin-E-Rezeptor-Subtyps 4 (EP4). Es hemmt die Bindung von [3H]-Prostaglandin E2 an den humanen EP4-Rezeptor mit einem mittleren pKi von 8,5. Diese Verbindung ist mindestens 200-fach selektiver für den humanen EP4-Rezeptor als andere humane EP-Rezeptor-Subtypen (EP1, EP2 und EP3) .
Wissenschaftliche Forschungsanwendungen
CJ-42794 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von EP4-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Magengeschwüren und entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den Prostaglandin-E-Rezeptor-Subtyp 4 (EP4) bindet und diesen antagonisiert. Diese Hemmung verhindert die Bindung von Prostaglandin E2 und blockiert so die nachgeschalteten Signalwege, die mit diesem Rezeptor assoziiert sind. Die beteiligten molekularen Ziele umfassen den EP4-Rezeptor und zugehörige Signalmoleküle wie cyclisches Adenosinmonophosphat (cAMP) .
Wirkmechanismus
Target of Action
CJ-42794 primarily targets the prostaglandin E receptor subtype 4 (EP4). EP4 is a G protein-coupled receptor that mediates the actions of prostaglandin E2 (PGE2), a bioactive lipid that plays a crucial role in various physiological and pathological processes .
Mode of Action
this compound inhibits PGE2 binding to the human EP4 receptor . It competitively inhibits PGE2-evoked elevations of intracellular cAMP levels in a concentration-dependent manner . This inhibition disrupts the downstream signaling pathways of PGE2, thereby modulating the physiological effects mediated by PGE2.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGE2-EP4-cAMP signaling pathway. By inhibiting PGE2 binding to EP4, this compound prevents the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels . This modulation can impact various downstream effects, including the regulation of inflammation and gastric acid secretion .
Result of Action
this compound has been shown to reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood . It also antagonizes the HCO3 stimulatory action of AE1-329 in the duodenum . These effects suggest that this compound can modulate immune responses and gastric functions.
Biochemische Analyse
Biochemical Properties
CJ-42794 has been shown to interact with the EP4 receptor, a subtype of the prostaglandin E receptor . It inhibits the binding of [3H]-PGE2 to the human EP4 receptor . This interaction is selective, with this compound being 200-fold more selective for EP4 than EP1, EP2, and EP3 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the PGE2-induced elevation of cAMP in a concentration-dependent manner in hEP4/HEK293 cells . Furthermore, this compound can reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to this receptor, this compound inhibits the action of prostaglandin E2 (PGE2), a lipid compound that plays a role in inflammation and is involved in a variety of physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in a study using a mouse model of autoimmune myocarditis, treatment with an EP4 agonist improved impaired left ventricular contractility and reduced blood pressure . The continued treatment with the EP4 agonist alleviated the DCM phenotype, but this effect was counteracted by its combination with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats, this compound at dosages of 0.3, 1, and 3 mg/kg was found to attenuate the PGE2-stimulated HCO3 secretion in a dose-dependent manner .
Subcellular Localization
Given its known interactions with the EP4 receptor, which is a G-protein coupled receptor located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with its target receptor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Der Syntheseweg beinhaltet typischerweise die Verwendung von Reagenzien wie chlorierten aromatischen Verbindungen und fluorierten Phenolen .
Industrielle Produktionsmethoden
Die industrielle Produktion von CJ-42794 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie die Reinigung durch Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
CJ-42794 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen sind häufig, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie halogenierte Verbindungen und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rofecoxib: Ein selektiver Cyclooxygenase-2 (COX-2)-Inhibitor, der aufgrund seiner entzündungshemmenden Eigenschaften verwendet wird.
Indomethacin: Ein nichtsteroidales Antirheumatikum (NSAR), das sowohl COX-1- als auch COX-2-Enzyme hemmt.
Einzigartigkeit von CJ-42794
This compound ist einzigartig aufgrund seiner hohen Selektivität für den EP4-Rezeptor, die es von anderen Verbindungen unterscheidet, die auf verschiedene Prostaglandinrezeptoren oder Cyclooxygenase-Enzyme abzielen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von EP4 in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .
Eigenschaften
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-01-2 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


